molecular formula C13H19NO3 B14190819 2-[(E)-C-butyl-N-hydroxycarbonimidoyl]-5-ethoxyphenol

2-[(E)-C-butyl-N-hydroxycarbonimidoyl]-5-ethoxyphenol

Cat. No.: B14190819
M. Wt: 237.29 g/mol
InChI Key: IDYTWXCNILJOLX-WYMLVPIESA-N
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Description

2-[(E)-C-butyl-N-hydroxycarbonimidoyl]-5-ethoxyphenol is an organic compound with a complex structure that includes both phenolic and imidoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-C-butyl-N-hydroxycarbonimidoyl]-5-ethoxyphenol typically involves multi-step organic reactions. One common method starts with the ethoxylation of phenol to form 5-ethoxyphenol. This intermediate is then subjected to a series of reactions including butylation and imidoylation to introduce the C-butyl and N-hydroxycarbonimidoyl groups, respectively. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-C-butyl-N-hydroxycarbonimidoyl]-5-ethoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imidoyl group can be reduced to form amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group may yield quinones, while reduction of the imidoyl group may produce amines.

Scientific Research Applications

2-[(E)-C-butyl-N-hydroxycarbonimidoyl]-5-ethoxyphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a biochemical probe for studying enzyme interactions and metabolic pathways.

    Medicine: Preliminary studies suggest it may have therapeutic potential due to its antioxidant and anti-inflammatory properties.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[(E)-C-butyl-N-hydroxycarbonimidoyl]-5-ethoxyphenol involves its interaction with various molecular targets. The phenolic group can act as an antioxidant by scavenging free radicals, while the imidoyl group may interact with enzymes and proteins, modulating their activity. These interactions can influence cellular pathways and biological processes, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-C-butyl-N-hydroxycarbonimidoyl]-4-methoxyphenol
  • 2-[(E)-C-butyl-N-hydroxycarbonimidoyl]-5-methylphenol
  • 2-[(E)-C-butyl-N-hydroxycarbonimidoyl]-3-ethoxyphenol

Uniqueness

2-[(E)-C-butyl-N-hydroxycarbonimidoyl]-5-ethoxyphenol is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The ethoxy group at the 5-position, in particular, may confer distinct properties compared to other similar compounds.

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

2-[(E)-C-butyl-N-hydroxycarbonimidoyl]-5-ethoxyphenol

InChI

InChI=1S/C13H19NO3/c1-3-5-6-12(14-16)11-8-7-10(17-4-2)9-13(11)15/h7-9,15-16H,3-6H2,1-2H3/b14-12+

InChI Key

IDYTWXCNILJOLX-WYMLVPIESA-N

Isomeric SMILES

CCCC/C(=N\O)/C1=C(C=C(C=C1)OCC)O

Canonical SMILES

CCCCC(=NO)C1=C(C=C(C=C1)OCC)O

Origin of Product

United States

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